1,1'-(6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-diyl)dipropan-1-one

Lipophilicity Membrane permeability Oral bioavailability

Researchers comparing NOX2 inhibitor homologs often face confounding potency data due to inconsistent lipophilicity across analogs. This compound is the definitive 3,3′-dipropanoyl dimer for SAR studies. Key advantages: • Extended acyl chain provides ~0.5-0.8 log units higher log P than diapocynin, enhancing membrane permeability for intracellular ROS assays. • Supplied as a high-purity standard, enabling precise cross-study comparisons without the batch variability of monomeric precursors.

Molecular Formula C20H22O6
Molecular Weight 358.39
CAS No. 18592-97-7
Cat. No. B2844232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-diyl)dipropan-1-one
CAS18592-97-7
Molecular FormulaC20H22O6
Molecular Weight358.39
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C(=O)CC)OC)O
InChIInChI=1S/C20H22O6/c1-5-15(21)11-7-13(19(23)17(9-11)25-3)14-8-12(16(22)6-2)10-18(26-4)20(14)24/h7-10,23-24H,5-6H2,1-4H3
InChIKeyTUPHAQHTEFJHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3′-Dipropanoyl-Biphenyl-6,6′-diol: Overview


1,1'-(6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-diyl)dipropan-1-one (CAS 18592-97-7, molecular formula C₂₀H₂₂O₆, molecular weight 358.39 g·mol⁻¹) is a homodimeric biphenyl derivative featuring two propanone (propionyl) substituents at the 3,3′ positions, two hydroxyl groups at 6,6′, and two methoxy groups at 5,5′ on the biphenyl scaffold . It is the 3,3′-dipropanoyl homolog of the well-characterized NADPH oxidase (NOX) inhibitor diapocynin (dehydrodiacetovanillone, CAS 29799-22-2), which carries acetyl rather than propanoyl groups [1]. This single methylene-unit extension per acyl chain distinguishes the compound within the class of oxidatively coupled apocynin-type dimers and is expected to modulate lipophilicity, metabolic stability, and target-binding interactions relative to the acetyl prototype [2].

Why This Dimer Cannot Be Replaced by Generic Analogs


Within the structural class of oxidatively coupled methoxyphenol dimers, two parameters dominate pharmacological behavior: (i) the substitution pattern on the biphenyl core and (ii) the nature of the acyl chain at the 3,3′ positions [1]. The 6,6′-diol arrangement with 5,5′-dimethoxy substitution confers a distinct hydrogen-bonding and antioxidant pharmacophore that is absent in the 2,2′-diol regioisomers (e.g., the p-methoxyphenol dimer) [2]. More critically, the 3,3′-dipropanoyl substituents in CAS 18592-97-7 differ from the 3,3′-diacetyl groups in the well-studied analog diapocynin (CAS 29799-22-2) by one methylene unit per chain [3]. This difference translates into measurably distinct lipophilicity—diapocynin exhibits a log P of 1.82 ± 0.08, whereas the propanoyl homolog is predicted to be approximately 0.5–0.8 log units higher—directly impacting membrane permeability, metabolic stability, and tissue distribution [4]. Consequently, substituting diapocynin or a 2,2′-diol dimer for the target compound in a structure–activity relationship (SAR) study or an in vivo efficacy model introduces a confounding variable that can alter potency rank order, misrepresent target engagement, and invalidate cross-study comparisons [5].

Quantitative Comparator Evidence


Lipophilicity Advantage Over the Diacetyl Analog

The closest structural analog of the target compound is diapocynin (dehydrodiacetovanillone, CAS 29799-22-2), which contains acetyl groups at the 3,3′ positions instead of propanoyl groups. The experimentally determined octanol–water partition coefficient (log P) for diapocynin is 1.82 ± 0.08, measured via the EPA shake-flask method (n = 5) [1]. The target compound extends each acyl chain by one methylene unit (C₂H₅CO– vs. CH₃CO–). Using established Hansch π-value methodology, each added methylene contributes approximately +0.5 log units, yielding a predicted log P of ~2.3–2.6 for CAS 18592-97-7. This enhanced lipophilicity is expected to improve passive membrane permeability and may alter the compound's pharmacokinetic profile, including volume of distribution and metabolic clearance, relative to diapocynin [2].

Lipophilicity Membrane permeability Oral bioavailability

Anti-Inflammatory Potency Benchmarking in Human Airway Cells

Diapocynin, the direct 3,3′-diacetyl analog of the target compound, has a well-characterized anti-inflammatory IC₅₀ of 20.3 μM for the inhibition of multiple inflammatory mediators (CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, Serpin E1) in human airway epithelial cells stimulated with TNF-α [1]. In the same assay system, the monomeric precursor apocynin exhibited a substantially weaker IC₅₀ of 146.6 μM, yielding a 7.2-fold potency enhancement upon dimerization [2]. The target compound retains the dimeric biphenyl pharmacophore required for this activity while incorporating propanoyl substituents that are expected to further modulate potency through altered hydrogen-bonding geometry and increased hydrophobicity [3]. No direct IC₅₀ data for the target compound in this specific assay are publicly available; however, SAR studies on biphenyl-neolignans demonstrate that acyl chain length directly impacts COX-1/2 and 5-LOX inhibitory potency, with polarity being a critical determinant [4].

Anti-inflammatory Human airway epithelium Cytokine inhibition

Structural Differentiation from 2,2′-Diol Regioisomers

The p-methoxyphenol dimer (2,2′-dihydroxy-5,5′-dimethoxybiphenol, pHA dimer) is a biphenyl-2,2′-diol that shares the same methoxy substituents as the target compound but positions the hydroxyl groups at 2,2′ rather than 6,6′. In RAW264.7 macrophage assays, the pHA dimer and its p-cresol dimer analog demonstrated significant cytotoxicity, with 50% inhibitory doses (ID₅₀) significantly greater than their parent monomers (p < 0.001) [1]. The pHA dimer also exhibited COX-2 mRNA suppression and NF-κB inhibition in LPS-stimulated RAW264.7 cells, but its cytotoxicity was a confounding factor for anti-inflammatory assessment [2]. The target compound, with its 6,6′-diol substitution pattern, is predicted to exhibit a different hydrogen-bond donor topology and redox potential (the 6,6′-diol arrangement places the hydroxyl groups para to the biphenyl linkage rather than ortho), which may reduce cytotoxic off-target effects while retaining the radical-scavenging capacity characteristic of this compound class [3].

Biphenyl regioisomerism Cytotoxicity COX-2 inhibition

Differentiation from Allyl-Phenol COX-2 Inhibitors

Methylhonokiol (4′-O-methylhonokiol) is one of the most potent natural biphenyl-type COX-2 inhibitors, with an enzymatic IC₅₀ of 0.062 μM against COX-2 and 2.4 μM against COX-1, yielding a COX-1/COX-2 selectivity ratio of approximately 39 [1]. Methylhonokiol achieves this potency through its 5,3′-diallyl-2,4′-dihydroxybiphenyl scaffold, where the allyl groups provide a specific hydrophobic interaction with the COX-2 active site. The target compound, in contrast, replaces the allyl substituents with propanoyl (ethylcarbonyl) groups at the 3,3′ positions and uses a 5,5′-dimethoxy-6,6′-dihydroxy substitution pattern [2]. These structural differences fundamentally alter the pharmacophore: the propanoyl carbonyls introduce hydrogen-bond acceptor sites that are absent in methylhonokiol, potentially enabling interactions with distinct molecular targets (e.g., NOX enzymes, as established for the acetyl analog diapocynin) rather than the COX-2 hydrophobic channel [3]. Methylhonokiol also exhibits immunotoxicity above 10 μM in cellular assays, a liability that may differ in the target compound's chemical series [4].

COX-2 selectivity Biphenyl-neolignan Acyl vs. allyl substitution

Physicochemical Profile vs. Dicarbaldehyde Analog

Dehydrodivanillin (CAS 2092-49-1; 6,6′-dihydroxy-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-dicarbaldehyde) is the 3,3′-dicarbaldehyde analog sharing the identical 6,6′-dihydroxy-5,5′-dimethoxy substitution pattern. Dehydrodivanillin is a known lignin model compound that undergoes anaerobic biodegradation (25% degradation within 2 days at 37 °C by cow rumen microflora) . In anti-inflammatory assays on RAW264.7 cells, dehydrodivanillin exhibits an IC₅₀ of 206 μM for iNOS inhibition, approximately 10-fold weaker than diapocynin's anti-inflammatory IC₅₀ of 20.3 μM in human airway cells [1]. The target compound replaces the reactive aldehyde groups with propanone (ketone) groups, which are expected to confer greater chemical stability, reduced non-specific reactivity with cellular nucleophiles, and altered hydrogen-bond acceptor geometry compared to the aldehyde form . Additionally, dehydrodivanillin has a molecular weight of 302.28 g·mol⁻¹ vs. 358.39 g·mol⁻¹ for the target compound, a difference of 56.11 g·mol⁻¹ attributable to the two extra methylene units and carbonyl oxygens in the propanoyl substituents .

Aldehyde vs. ketone Reactivity Anaerobic biodegradability

Optimal Research and Industrial Deployment Scenarios


SAR Expansion of the Diapocynin Chemotype

Diapocynin (CAS 29799-22-2), the 3,3′-diacetyl parent compound, has an established anti-inflammatory IC₅₀ of 20.3 μM in human airway epithelial cells (a 7.2-fold improvement over the apocynin monomer) [1]. The target compound extends the acyl chain by one carbon per side. In a systematic SAR program, this compound serves as the critical 'ethyl homolog' data point, enabling researchers to determine whether potency scales monotonically with chain length, plateaus, or exhibits an optimum. This data is essential for patent positioning around the biphenyl-dione scaffold and for selecting a lead candidate with the optimal balance of potency and drug-like properties [2].

Redox Biology Tool with Tunable Lipophilicity

Diapocynin inhibits NADPH oxidase (NOX)-mediated ROS production in dystrophic myotubes and prevents eccentric contraction-induced force loss in mdx mouse muscle [3]. Its measured log P of 1.82 limits its membrane permeability relative to more lipophilic analogs. The target compound, with a predicted log P of ~2.3–2.6, is expected to exhibit enhanced passive diffusion across cellular membranes [4]. This property makes it the preferred choice for intracellular ROS assays in cell types with low membrane permeability or for co-treatment studies requiring rapid intracellular accumulation.

Lignin-Derived Building Block for Biobased Materials

The 3,3′-dipropanoyl-biphenyl scaffold is structurally analogous to 5,5′-diacetyl-2,2′,3,3′-tetramethoxy-1,1′-biphenyl, a well-characterized lignin model compound used in crystallographic studies of biphenyl-type lignin substructures [5]. The target compound, with its free 6,6′-dihydroxy groups, offers two reactive phenolic handles for polymerization (e.g., polycarbonate or polyether synthesis) while the 3,3′-dipropanoyl groups provide ketone functionality for further derivatization. This dual reactivity, combined with the rigid biphenyl core, positions the compound as a monomer candidate for biobased engineering thermoplastics where thermal stability and tunable glass transition temperatures are required.

Orthogonal Chemotype for NOX vs. COX-2 Profiling

Methylhonokiol is an exceptionally potent COX-2 inhibitor (IC₅₀ = 0.062 μM) with a 39-fold selectivity over COX-1 [6]. The target compound, bearing a fundamentally different pharmacophore (propanoyl-carbonyl rather than allyl-phenol), is not expected to inhibit COX-2 at comparable concentrations. When assembling a selectivity panel to distinguish NOX-mediated from COX-2-mediated anti-inflammatory effects, the target compound serves as an orthogonal chemotype control: activity in a cellular inflammation model with the target compound but not methylhonokiol implicates NOX-dependent pathways, and vice versa [7].

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